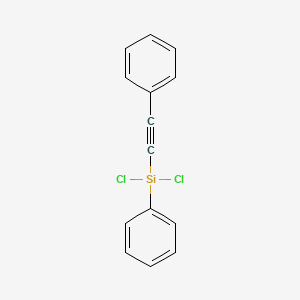
Dichloro(phenyl)(phenylethynyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(phenyl)(phenylethynyl)silane is an organosilicon compound characterized by the presence of two chlorine atoms, a phenyl group, and a phenylethynyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dichloro(phenyl)(phenylethynyl)silane can be synthesized through a Grignard reaction. This involves the reaction of phenylmagnesium bromide with trichlorosilane, followed by the addition of phenylacetylene. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: This compound can be reduced using hydride donors such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium alkoxides or amines in polar solvents.
Major Products Formed:
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes.
Substitution: Formation of substituted silanes with various functional groups
Applications De Recherche Scientifique
Dichloro(phenyl)(phenylethynyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: Investigated for its potential use in the development of biomaterials.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its excellent thermal and chemical stability
Mécanisme D'action
The mechanism by which dichloro(phenyl)(phenylethynyl)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The phenylethynyl group can participate in π-π interactions, while the chlorine atoms can undergo substitution reactions, making the compound highly reactive and versatile in different chemical environments .
Comparaison Avec Des Composés Similaires
Phenylsilane: Similar in structure but lacks the phenylethynyl group, making it less reactive in certain types of reactions.
Dichlorodiphenylsilane: Contains two phenyl groups instead of a phenyl and a phenylethynyl group, leading to different reactivity and applications.
Dimethylphenylsilane: Contains methyl groups instead of chlorine atoms, resulting in different chemical properties and uses
Uniqueness: Dichloro(phenyl)(phenylethynyl)silane is unique due to the presence of both phenyl and phenylethynyl groups, which confer distinct reactivity patterns and make it suitable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
122056-52-4 |
|---|---|
Formule moléculaire |
C14H10Cl2Si |
Poids moléculaire |
277.2 g/mol |
Nom IUPAC |
dichloro-phenyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C14H10Cl2Si/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H |
Clé InChI |
ZJOQBZXGTHEVKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#C[Si](C2=CC=CC=C2)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)
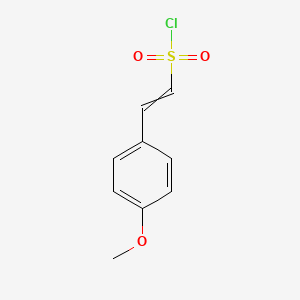

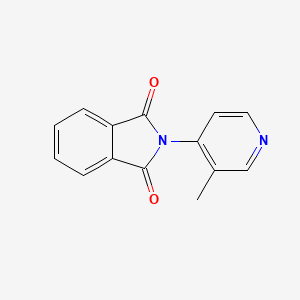

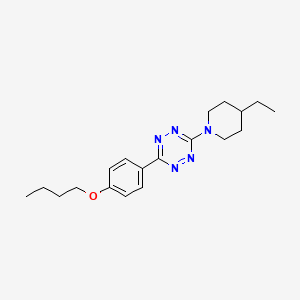
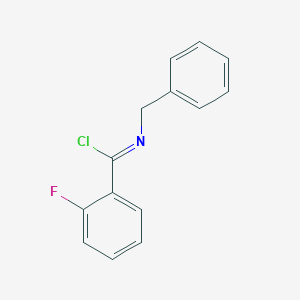
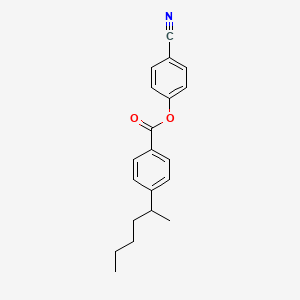
![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
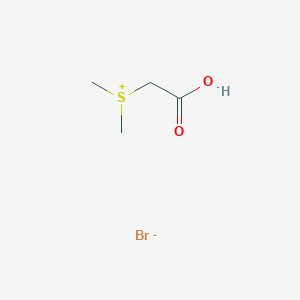


![N-Propyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14297348.png)

